molecular formula C8H12ClN5 B13989506 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine

Cat. No.: B13989506
M. Wt: 213.67 g/mol
InChI Key: QZXYKKJUUKYUNV-UHFFFAOYSA-N
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Description

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloropyrimidine-4-amine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds.

Scientific Research Applications

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in medicinal chemistry.

    4-Chloro-6-piperidin-1-ylpyrimidin-5-amine: Another related compound with similar structural features.

Uniqueness

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and other applications.

Properties

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

5-chloro-6-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN5/c9-6-7(10)12-5-13-8(6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12,13)

InChI Key

QZXYKKJUUKYUNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2Cl)N

Origin of Product

United States

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